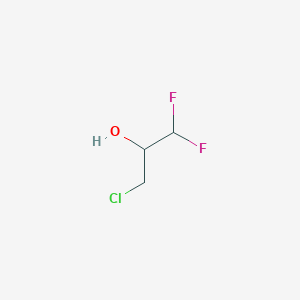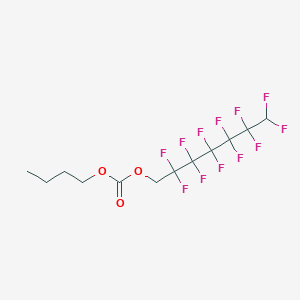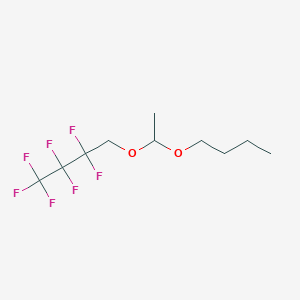
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one is a chemical compound with the molecular formula C5H7ClO3. It is a cyclic carbonate derivative and is known for its unique structural properties. This compound is used in various scientific and industrial applications due to its reactivity and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one can be synthesized through the ene-chlorination of 4,5-dimethyl-1,3-dioxol-2-one using chlorine or sulfuryl chloride. This reaction yields 4-chloro-4-methyl-5-methylene-1,3-dioxolan-2-one, which can undergo allylic rearrangement to produce the desired compound . The overall yield of this process is approximately 80%.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chlorination processes under controlled conditions to ensure high yield and purity. The use of advanced reactors and purification systems is essential to achieve the desired product quality.
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.
Rearrangement Reactions: Allylic rearrangement is a common reaction for this compound.
Common Reagents and Conditions
Chlorine or Sulfuryl Chloride: Used for ene-chlorination.
Catalysts: Various catalysts can be used to facilitate substitution and rearrangement reactions.
Major Products Formed
4-Chloro-4-methyl-5-methylene-1,3-dioxolan-2-one: An intermediate product formed during synthesis.
Various Substituted Derivatives: Depending on the reagents used, different substituted derivatives can be obtained.
Applications De Recherche Scientifique
4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other chemical compounds.
Biology: Investigated for its potential use in biological systems and as a modifier for prodrugs.
Medicine: Explored for its potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial materials.
Mécanisme D'action
The mechanism of action of 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one involves its reactivity with various molecular targets. The compound can interact with nucleophiles and electrophiles, leading to the formation of different products. The pathways involved in these reactions are influenced by the specific conditions and reagents used.
Comparaison Avec Des Composés Similaires
Similar Compounds
4,5-Dimethyl-1,3-dioxol-2-one: A precursor in the synthesis of 4-Chloro-4,5-dimethyl-1,3-dioxolan-2-one.
4-Chloro-1,3-dioxolan-2-one: Another cyclic carbonate derivative with similar structural properties.
4,4-Dimethyl-1,3-dioxolan-2-one: A related compound with different substituents.
Uniqueness
This compound is unique due to its specific chlorine substitution, which imparts distinct reactivity and stability compared to other similar compounds. This uniqueness makes it valuable in various applications, particularly in the synthesis of specialized chemical products.
Propriétés
Numéro CAS |
5368-01-4 |
|---|---|
Formule moléculaire |
C5H7ClO3 |
Poids moléculaire |
150.56 g/mol |
Nom IUPAC |
4-chloro-4,5-dimethyl-1,3-dioxolan-2-one |
InChI |
InChI=1S/C5H7ClO3/c1-3-5(2,6)9-4(7)8-3/h3H,1-2H3 |
Clé InChI |
YXLHUUKZPCMSFX-UHFFFAOYSA-N |
SMILES canonique |
CC1C(OC(=O)O1)(C)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





amine](/img/structure/B12088388.png)




![alpha-D-Mannopyranoside, 4-nitrophenyl O-alpha-D-mannopyranosyl-(1-->3)-O-[alpha-D-mannopyranosyl-(1-->6)]-](/img/structure/B12088415.png)


![Benzenesulfonamide, N-[2-(1,4-dihydro-4-oxo-2-quinazolinyl)phenyl]-4-methyl-](/img/structure/B12088443.png)

![4-((Isopropyl(methyl)amino)methyl)bicyclo[2.2.2]octan-1-amine](/img/structure/B12088447.png)
